

Structure-activity relationship of N-hydroxycycloheptanecarboxamidine analogs.

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Compound of Interest

Compound Name: N-hydroxycycloheptanecarboxamidine

Cat. No.: B11819283

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Lack of Publicly Available Data on N-hydroxycycloheptanecarboxamidine Analogs

Extensive searches of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) data for **N-hydroxycycloheptanecarboxamidine** analogs. This suggests that this particular class of compounds may be novel, proprietary, or not yet extensively studied in the public domain.

To provide a relevant comparative guide for researchers, this document will focus on the SAR of structurally related compounds, specifically N-hydroxyguanidine and N-hydroxyamidine derivatives. These classes share the key N-hydroxyamidino functional group, which is crucial for their biological activity, often acting as a metal-chelating pharmacophore in enzyme active sites. The insights from these related series can serve as a valuable starting point for the design and evaluation of novel **N-hydroxycycloheptanecarboxamidine** analogs.

This guide will present a comparative analysis of N-hydroxyguanidine and N-hydroxyamidine derivatives, focusing on their anticancer, antiviral, and enzyme-inhibitory activities.

Comparison of N-hydroxyguanidine and N-hydroxyamidine Analog Activity

The following table summarizes the in vitro activities of various N-hydroxyguanidine and N-hydroxyamidine derivatives from published studies. These compounds demonstrate the impact of substitutions on the core scaffold on their biological potency.

Compound Class	Analog/Substituent	Target/Assay	Activity (IC50)	Reference
N-Hydroxyguanidine Derivatives	Aromatic/Heterocyclic Aldehyde Adducts	L1210 Cancer Cells	7.80 - 126 μ M	[1]
Aromatic/Heterocyclic Aldehyde Adducts	Rous Sarcoma Virus Transformation	2.76 - 195.2 μ M	[1]	
N-Hydroxyamidine Derivatives	Compound 13	IDO1 Enzymatic Assay	Data not available in abstract	[2]
Compound 14	IDO1 Enzymatic Assay	Data not available in abstract	[2]	
Compound 15	IDO1 Enzymatic Assay	Data not available in abstract	[2]	
Compound 18	IDO1 Enzymatic Assay	Data not available in abstract	[2]	
Compound 18	IDO1 Cellular Assay	Data not available in abstract	[2]	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are generalized protocols based on the cited literature for evaluating the activity of N-hydroxyamidine and N-hydroxyguanidine derivatives.

Anticancer Activity Assay (L1210 Cells)

- **Cell Culture:** L1210 leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Preparation:** Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
- **Cell Treatment:** Cells are seeded in 96-well plates at a specific density and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The treated cells are incubated for a specified period (e.g., 48-72 hours).
- **Viability Assay:** Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.^[1]

Antiviral Activity Assay (Rous Sarcoma Virus Transformation)

- **Cell Culture:** Chicken embryo fibroblasts are cultured in a suitable medium.
- **Viral Infection:** The cells are infected with Rous sarcoma virus.
- **Compound Treatment:** Immediately after infection, the cells are treated with various concentrations of the test compounds.
- **Incubation and Observation:** The cells are incubated, and the formation of transformed foci (clusters of morphologically altered cells) is monitored.

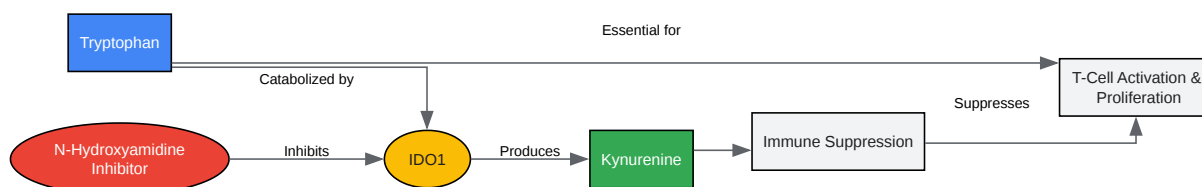
- Quantification: The number of foci in the treated wells is counted and compared to the number in the untreated control wells.
- Data Analysis: The ID50 value (the concentration of the compound that inhibits focus formation by 50%) is calculated.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzymatic Inhibition Assay

- Enzyme and Reagents: Recombinant human IDO1 enzyme is used. The assay buffer typically contains L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.
- Compound Incubation: The test compounds are pre-incubated with the IDO1 enzyme in the assay buffer.
- Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.
- Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The amount of kynurenine is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm).
- Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[2]

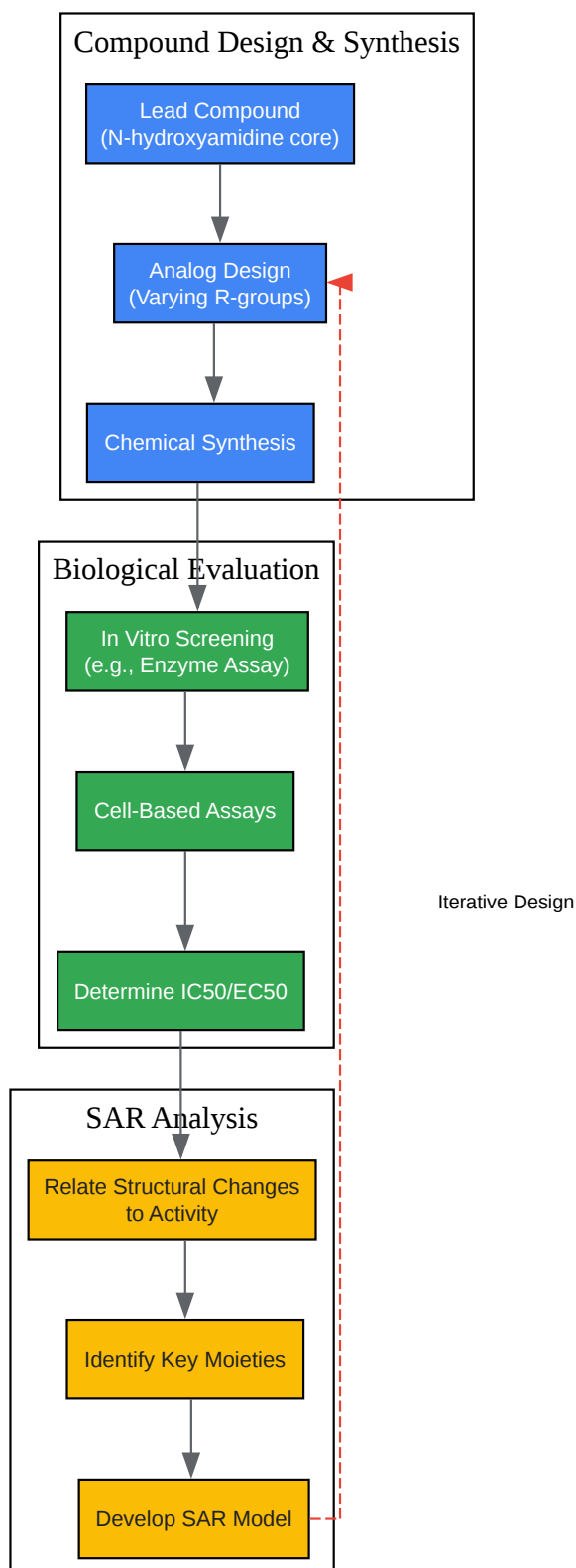
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for N-hydroxyamidines targeting IDO1 and a general experimental workflow for SAR studies.



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Caption: Inhibition of the IDO1 pathway by N-hydroxyamidines analogs.



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Caption: Experimental workflow for SAR studies of N-hydroxyamidine analogs.

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